Deferasirox-d4

Übersicht

Beschreibung

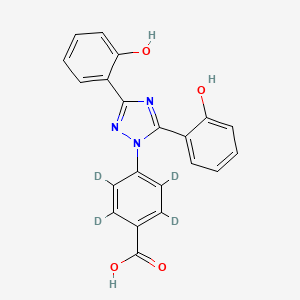

Deferasirox-d4 is a deuterium-labelled isotopomer of deferasirox, synthesized as an internal standard for use in analytical methods such as LC/mass spectroscopy (MS)/MS. This synthesis is crucial for the quantitative determination of deferasirox in human serum, indicating its importance in pharmacokinetic studies (Havaldar et al., 2015).

Synthesis Analysis

This compound is synthesized from d8-toluene, highlighting a specific approach to introduce deuterium atoms into the molecule. This process ensures the creation of a labelled compound that serves as a reliable internal standard for analytical purposes, particularly in the context of bioanalytical methods where precise quantification of drugs in biological matrices is essential (Havaldar et al., 2015).

Molecular Structure Analysis

The molecular structure of deferasirox was optimized using density functional theory (DFT) methods, employing a hybrid functional B3LYP and 6-311++G** basis set. This computational approach helps in understanding the molecular geometry, electronic structure, and reactivity of deferasirox, facilitating insights into how modifications like deuteration affect its chemical and physical properties (Fathi Azarbayjani et al., 2019).

Chemical Reactions and Properties

Deferasirox acts as an oral iron chelator, forming complexes with iron ions. Its ability to selectively bind to iron (Fe3+) and its synthesis from salicylic acid highlight its reactive nature and its specific chemical properties as an iron chelator. The detailed synthesis process from salicylic acid to deferasirox provides insight into its chemical reactions and the importance of its structure for its chelating properties (Min et al., 2009).

Physical Properties Analysis

The formation of ultrafine deferasirox particles via the rapid expansion of supercritical solutions (RESS process) demonstrates the manipulation of its physical properties for pharmaceutical applications. This technique significantly reduces the particle size, potentially improving the bioavailability of deferasirox by enhancing its solubility and dissolution rate (Asghari & Esmaeilzadeh, 2012).

Chemical Properties Analysis

The chemical behavior of deferasirox, including its iron-chelating capabilities, has been extensively studied. Its efficacy in reducing iron overload in patients with conditions like β-thalassemia showcases its chemical properties in a biological context. Moreover, the investigation into deferasirox derivatives for lanthanide chelation further illustrates the versatility and specific chemical interactions of deferasirox and its analogs, underscoring the compound's complex chemical nature and its potential for diverse applications beyond iron chelation (Mangel et al., 2023).

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Deferasirox-Derivate wurden als potenzielle, organell-gezielte, nachverfolgbare Krebstherapeutika untersucht {svg_1}. In-vitro-Studien haben gezeigt, dass diese Derivate eine erhöhte Aktivität gegen A549-Lungenkrebszellen aufweisen können {svg_2}. Besonders ein Derivat zeigte eine verbesserte antiproliferative Aktivität {svg_3}. Fluoreszierende Zellbildgebung ergab, dass sich diese Verbindung bevorzugt im Lysosom anreichert {svg_4}.

Eisenchelattherapie

Deferasirox ist weltweit der Chelator der ersten Wahl zur Behandlung chronischer Eisenüberlastung aufgrund von Bluttransfusionen bei Patienten ab 2 Jahren {svg_5}. Es wird auch bei nicht-transfusionsabhängigen Thalassämie-Syndromen bei Patienten ab 10 Jahren eingesetzt {svg_6}.

Behandlungsanpassung

Pharmakologische und klinische Evaluierungen von Deferasirox-Formulierungen wurden für die Anpassung der Behandlung durchgeführt {svg_7}. In einer retrospektiven Beobachtungsstudie wurden Pharmakokinetik, Pharmakodynamik und Sicherheitsmerkmale der Deferasirox-Behandlung bei Patienten analysiert, die beide Formulierungen in Folge unter Bedingungen der klinischen Praxis einnahmen {svg_8}.

Pankreaskarzinom-Behandlung

Deferasirox war in klinischen Studien bei Patienten mit Eisenüberlastung erfolgreich und es wurde erwartet, dass es zu einem Antitumormittel wird {svg_9}. Es gibt keine Studien, die die Auswirkungen von Deferasirox auf Pankreaskarzinome untersucht haben {svg_10}.

Wirkmechanismus

Target of Action

Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. This compound, being an iron chelator, binds to iron and helps in its removal from the body .

Mode of Action

This compound works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.

Biochemical Pathways

The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of this compound and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of this compound is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .

Result of Action

The primary result of this compound action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take this compound at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .

Safety and Hazards

Deferasirox may cause serious and fatal acute kidney injury, including acute renal failure requiring dialysis and renal tubular toxicity including Fanconi syndrome . It may also cause hepatic toxicity, including failure, and gastrointestinal hemorrhage . It is primarily excreted via the fecal route .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649447, DTXSID70678699 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133425-75-8, 1133425-79-2 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

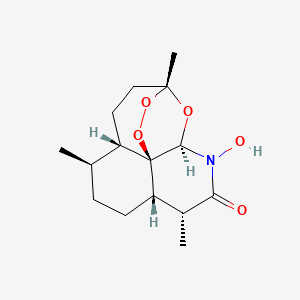

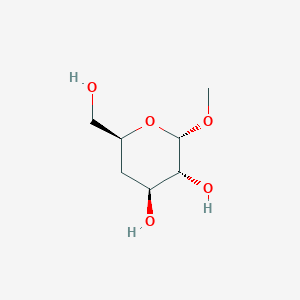

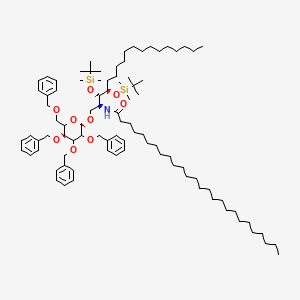

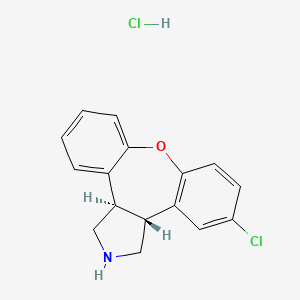

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)